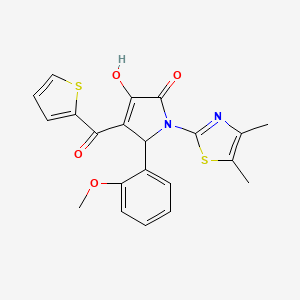![molecular formula C21H26N2O5 B4011683 1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011683.png)
1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and its derivatives, particularly those related to the furan and pyrrole frameworks, involves multiple steps, including addition/oxidative rearrangements and reactions with organometallic reagents. Kelly et al. (2008) detail methods for preparing substituted furans and pyrroles, starting from furfural derivatives, highlighting the utility of oxidative rearrangement in installing various substituents. Similarly, Rubtsova et al. (2020) focus on the synthesis of pyrrolidin-2-ones derivatives, indicating the versatility of these frameworks in generating biologically active molecules through the introduction of various substituents (Kelly, 2008) (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of derivatives of the focal compound showcases characteristic features such as hydrogen bonding, aromaticity, and stereochemistry. Advanced spectroscopic techniques, including NMR and IR spectrometry, are pivotal in elucidating these structural aspects, as demonstrated in the synthesis and structural analysis of pyrrolidin-2-ones derivatives, where characteristic peaks in 1H NMR and bands in IR spectra confirmed the formation of the desired compounds (Rubtsova et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, offering pathways to novel heterocycles. For instance, the addition of organometallic reagents followed by oxidative rearrangement has been shown to provide access to substituted furans and pyrroles, with specific conditions leading to the formation of only one regioisomer in each case, underscoring the precision achievable in synthetic organic chemistry (Kelly, 2008).
Propiedades
IUPAC Name |
1-[3-(diethylamino)propyl]-2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-4-22(5-2)11-7-12-23-18(15-8-6-13-27-15)17(20(25)21(23)26)19(24)16-10-9-14(3)28-16/h6,8-10,13,18,25H,4-5,7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRZOIGCOUYMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



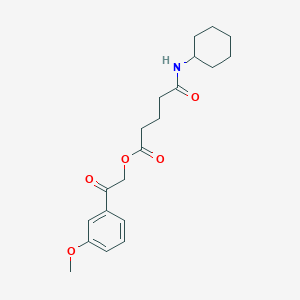
![1-{[(3-acetylphenyl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011611.png)
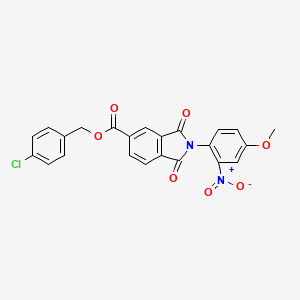
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4011635.png)

![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B4011655.png)
![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)
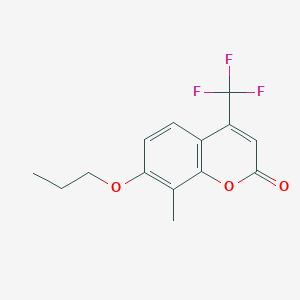
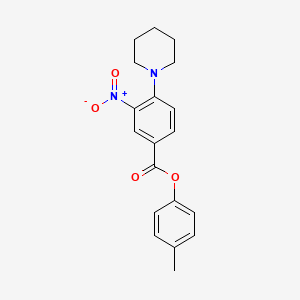
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4011676.png)

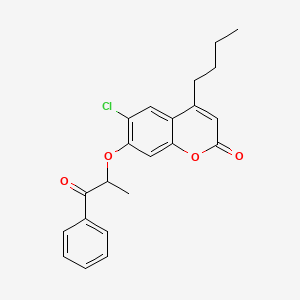
![7-[(3,4-dichlorobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4011709.png)
